molecular formula C14H14N2O4S B1393839 1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid CAS No. 899762-49-3

1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1393839
CAS RN: 899762-49-3
M. Wt: 306.34 g/mol
InChI Key: LAPDESDHGIPRKI-UHFFFAOYSA-N
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Description

1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid (EBCA) is an organic compound belonging to the class of carboxylic acids. It is a yellow-colored solid with a molecular weight of 221.28 g/mol. EBCA is a derivative of the benzothiazole moiety, which is a heterocyclic aromatic compound containing sulfur and nitrogen atoms. In recent years, EBCA has been extensively studied for its potential applications in various scientific research fields.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of New Pyridine Derivatives and Antimicrobial Activity A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives involving 2-amino substituted benzothiazoles and their antimicrobial activity. The research reported modest antimicrobial effects against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

  • Synthesis and Microbial Studies of Pyridine Derivatives In another study by Patel and Agravat (2007), the synthesis of pyridine derivatives from 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride was examined. The synthesized compounds were screened for antibacterial and antifungal activities, showing variable effects (Patel & Agravat, 2007).

Biochemical Synthesis and Reactions

  • Reaction with Tetrazol-5-Amine Goryaeva et al. (2015) investigated the reaction of 2-(ethoxymethylidene)-3-oxo carboxylic acid esters with tetrazol-5-amine, leading to the formation of azidopyrimidine carboxylates. This research contributes to understanding the chemical behavior of such compounds in reactions (Goryaeva et al., 2015).

  • New Derivatives and Physical Work Capacity A 2015 study by Цублова et al. focused on synthesizing new 2-animo-6-ethoxybenzothiazole derivatives and testing their effect on physical work capacity in mice. Some of these substances showed enhanced physical performance (Цублова et al., 2015).

  • Synthesis of 4-Thiazolidinones of Nicotinic Acid Patel and Shaikh (2010) synthesized 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole, analyzing their antimicrobial properties. Some compounds compared favorably with standard drugs in antimicrobial screening (Patel & Shaikh, 2010).

Biological Activity and Potential Applications

  • Synthesis and Antioxidant Activity of Derivatives Tumosienė et al. (2019) synthesized novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. They screened these compounds for antioxidant activity, finding several potent antioxidants (Tumosienė et al., 2019).

  • Synthesis and Antimicrobial Studies of Pyridine Derivatives A 2009 study by Patel and Agravat examined the antimicrobial activity of newly synthesized pyridine derivatives. These compounds were found to possess considerable antibacterial activity (Patel & Agravat, 2009).

properties

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-2-20-9-3-4-10-11(6-9)21-14(15-10)16-7-8(13(18)19)5-12(16)17/h3-4,6,8H,2,5,7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPDESDHGIPRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CC(CC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(6-Ethoxy-1,3-benzothiazol-2-YL)-5-oxopyrrolidine-3-carboxylic acid

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